molecular formula C14H11ClN2O B3196502 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate CAS No. 1000342-52-8

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate

Cat. No.: B3196502
CAS No.: 1000342-52-8
M. Wt: 258.7 g/mol
InChI Key: FMPZHLGXLMWMRA-UHFFFAOYSA-N
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Description

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate typically involves the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The pyrrolo-pyridine core can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The benzyl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products include substituted pyrrolo[3,2-c]pyridines.

    Oxidation: Products include oxidized derivatives of the pyrrolo-pyridine core.

    Reduction: Products include reduced derivatives of the pyrrolo-pyridine core.

Scientific Research Applications

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl group and the chlorine atom allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-benzyl-4-chloro-5-oxidopyrrolo[3,2-c]pyridin-5-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-14-12-6-8-16(13(12)7-9-17(14)18)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPZHLGXLMWMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C[N+](=C3Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-52-8
Record name 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-1-(phenylmethyl)-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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